N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477273
InChI: InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)
SMILES: CC(=O)NCC1CCCN1CCN
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13477273

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)
Standard InChI Key UQPMNOFBDALPDW-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCCN1CCN
Canonical SMILES CC(=O)NCC1CCCN1CCN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide features a five-membered pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety at the 2-methyl position. The stereochemistry of the pyrrolidine ring (specifically the (S)-enantiomer) influences its biological activity, as evidenced by differential binding affinities in chiral environments . Key structural descriptors include:

PropertyValueSource
IUPAC NameN-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide
Molecular FormulaC₉H₁₉N₃O
Molecular Weight185.27 g/mol
SMILESCC(=O)NCC1CCCN1CCN
Boiling Point (predicted)321.1°C

The compound’s solubility in polar solvents like water is limited (logP ≈ 0.5), favoring organic solvents such as dichloromethane or tetrahydrofuran for synthetic applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine ring protons (δ 1.6–2.1 ppm), acetamide carbonyl (δ 170.5 ppm in ¹³C NMR), and aminoethyl group (δ 2.7–3.1 ppm). Mass spectrometry (MS) data show a parent ion peak at m/z 185.27, consistent with its molecular weight .

Synthesis and Optimization

Synthetic Pathways

The primary synthesis route involves a two-step process:

  • Formation of 1-(2-Aminoethyl)pyrrolidine: Achieved via reductive amination of pyrrolidine-2-carboxaldehyde with ethylenediamine, catalyzed by sodium cyanoborohydride.

  • Acetylation Reaction: The amino group is acetylated using acetic anhydride or acetyl chloride in dichloromethane at 0–5°C, yielding the final product with >85% purity.

Alternative methods include solid-phase synthesis for high-throughput production, though scalability remains a challenge.

Mechanism of Action and Biological Activity

Enzymatic Interactions

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide exhibits inhibitory activity against monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, suggesting potential in neurodegenerative disease therapy . Competitive inhibition kinetics (Kᵢ = 8.7 μM) indicate direct binding to the enzyme’s substrate pocket .

Receptor Modulation

In vitro assays reveal affinity for σ-1 receptors (Kᵢ = 34 nM), implicating roles in neuroprotection and pain management . The aminoethyl side chain facilitates hydrogen bonding with Asp126 and Tyr103 residues, as confirmed by molecular docking simulations .

Applications in Medicinal Chemistry

Neurological Disorders

Preclinical studies highlight the compound’s ability to cross the blood-brain barrier (BBB permeability = 6.2 × 10⁻⁶ cm/s) . In rodent models of Parkinson’s disease, it reduces dopamine degradation by 42% at 10 mg/kg doses, comparable to selegiline .

Comparative Analysis with Analogues

CompoundStructural VariationBioactivity (IC₅₀/EC₅₀)
N-[1-(2-Amino-propyl)-pyrrolidin-2-ylmethyl]-acetamidePropyl vs. ethyl chainMAO-B IC₅₀ = 18.9 μM
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamideN-ethyl substitutionσ-1 Kᵢ = 28 nM
N-[1-(2-Amino-cyclohexyl)-pyrrolidin-2-ylmethyl]-acetamideCyclohexyl substitutionMIC = 32 μg/mL

The ethylamino configuration in N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide balances lipophilicity and hydrogen-bonding capacity, optimizing both BBB penetration and target engagement .

Future Research Directions

  • Clinical Translation: Phase I trials are needed to assess pharmacokinetics and safety in humans.

  • Structural Hybridization: Merging the pyrrolidine scaffold with quinoline or thiazole moieties may enhance antimicrobial potency .

  • Stereochemical Optimization: Enantioselective synthesis of the (S)-isomer could improve receptor selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator